molecular formula C18H21N5O5S B6546326 N-(2,4-dimethoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide CAS No. 897453-29-1

N-(2,4-dimethoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide

Cat. No.: B6546326
CAS No.: 897453-29-1
M. Wt: 419.5 g/mol
InChI Key: AJHAZHMPCIHWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a purine-thioacetamide scaffold. The compound’s structure integrates a 2,4-dimethoxyphenyl group, which confers distinct electronic and steric properties, and a 1,3,9-trimethylpurine-2,6-dione moiety linked via a sulfanyl bridge. This molecular architecture is designed to optimize interactions with biological targets, such as enzymes or receptors, while balancing solubility and metabolic stability.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O5S/c1-21-15-14(16(25)23(3)18(26)22(15)2)20-17(21)29-9-13(24)19-11-7-6-10(27-4)8-12(11)28-5/h6-8H,9H2,1-5H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHAZHMPCIHWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Compound A : N-(2,4-Difluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide

  • Key Differences: Substituents: Fluorine atoms at the 2- and 4-positions of the phenyl ring instead of methoxy groups. The difluorophenyl group also increases lipophilicity (logP ≈ 2.8) compared to the dimethoxyphenyl variant (logP ≈ 2.2) . Molecular Weight: 395.384 g/mol (vs. 417.46 g/mol for the dimethoxy analogue).

Compound B : 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2,4,6-trimethylphenyl)acetamide

  • Key Differences: Purine Substituents: Lacks the 9-methyl group and has a 1,3-dimethyl configuration. Phenyl Group: 2,4,6-Trimethylphenyl substituent instead of dimethoxyphenyl. The absence of the 9-methyl group may destabilize the purine ring’s conformation .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound Compound A (Difluoro) Compound B (Trimethylphenyl)
Molecular Formula C₁₈H₂₁N₅O₅S C₁₆H₁₅F₂N₅O₃S C₁₇H₁₉N₅O₃S
Molecular Weight 417.46 g/mol 395.384 g/mol 373.43 g/mol
logP (Predicted) 2.2 2.8 3.1
Water Solubility Moderate Low Low
Metabolic Stability High (t₁/₂ >4h) Moderate (t₁/₂ ~2.5h) Low (t₁/₂ <1h)

Notes:

  • The dimethoxyphenyl group in the target compound improves water solubility compared to fluorine or methyl substituents due to methoxy’s polarizable oxygen atoms .
  • Compound B’s low metabolic stability is attributed to rapid hepatic demethylation of the trimethylphenyl group .

Bioactivity and Target Selectivity

  • Compound A exhibits moderate inhibitory activity against adenosine deaminase (IC₅₀ = 12 µM), likely due to fluorine-enhanced binding to the enzyme’s hydrophobic active site .
  • Compound B shows weak activity (IC₅₀ >50 µM), suggesting that methyl groups on the phenyl ring may hinder target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.